

# Physical properties of Cyclohexylmethyl cyclohexanecarboxylate

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## Compound of Interest

Compound Name: *Cyclohexylmethyl  
cyclohexanecarboxylate*

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An In-depth Technical Guide to the Physical Properties of **Cyclohexylmethyl cyclohexanecarboxylate**

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## Abstract

This technical guide provides a comprehensive examination of the core physical properties of **Cyclohexylmethyl cyclohexanecarboxylate** (CAS No. 2611-02-1). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer insights into the experimental determination of these properties and the underlying structure-property relationships. We will delve into its chemical identity, summarize its key physical constants, and present standardized protocols for their empirical validation. The significance of these properties in the context of chemical synthesis, formulation, and potential applications is also discussed, providing a holistic view for the scientific community.

## Chemical Identity and Structure

**Cyclohexylmethyl cyclohexanecarboxylate** is an ester characterized by two cyclohexyl rings linked by an ester functional group. One ring is part of the carboxylate moiety, while the other is connected via a methylene bridge to the ester's oxygen atom. This structure imparts significant lipophilicity.<sup>[1]</sup>

- IUPAC Name: **cyclohexylmethyl cyclohexanecarboxylate**[\[2\]](#)
- CAS Number: 2611-02-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>14</sub>H<sub>24</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Synonyms: Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate[\[2\]](#)

The presence of the methylene bridge distinguishes it from its close analog, cyclohexyl cyclohexanecarboxylate, leading to differences in their three-dimensional structure and physical characteristics.[\[1\]](#)

## Core Physical Properties

The physical properties of an organic compound are fundamental to its handling, reactivity, and application. The data for **Cyclohexylmethyl cyclohexanecarboxylate** are primarily based on computational models, which provide reliable estimates for research and development purposes.

Property	Value	Source
Molecular Weight	224.34 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
XLogP3	4.6	<a href="#">[2]</a>
Hydrogen Bond Donor Count	0	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[2]</a>
Rotatable Bond Count	3	<a href="#">[2]</a>

Note: Experimental values for properties like boiling point, density, and refractive index are not readily available in public literature. The following sections describe the standard methodologies for their determination.

## Experimental Determination of Physical Properties

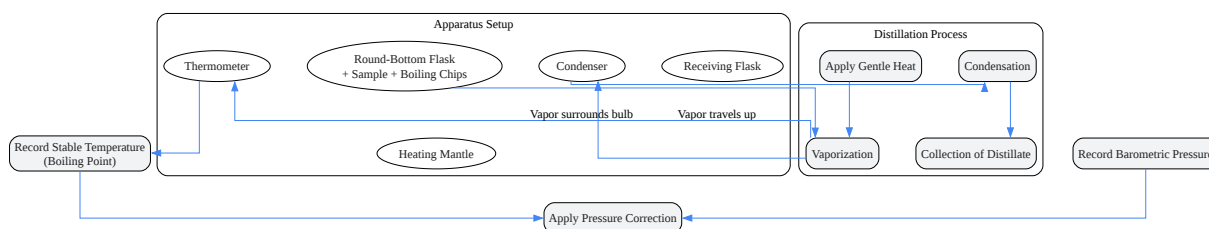
A rigorous understanding of a compound requires empirical validation of its physical properties. The following protocols are standard, self-validating systems for characterizing esters like **Cyclohexylmethyl cyclohexanecarboxylate**.

## Boiling Point Determination via Distillation

The boiling point is a critical indicator of a substance's volatility, which is influenced by intermolecular forces.<sup>[3]</sup> Esters like this one are polar but cannot engage in hydrogen bonding with each other, resulting in lower boiling points compared to carboxylic acids of similar molecular weight.<sup>[4]</sup>

Protocol for Boiling Point Determination:

- **Apparatus Setup:** Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a receiving flask.
- **Sample Preparation:** Place a sample of **Cyclohexylmethyl cyclohexanecarboxylate** (approx. 10-15 mL) and a few boiling chips into the round-bottom flask.
- **Heating:** Gently heat the flask using a heating mantle.
- **Observation:** Record the temperature at which a steady stream of distillate is collected. This temperature, observed when the thermometer bulb is fully bathed in vapor, is the boiling point. The process also serves to purify the liquid.<sup>[5]</sup>
- **Pressure Correction:** Record the atmospheric pressure. If it deviates from 760 mmHg, a correction must be applied to normalize the boiling point to standard pressure.



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Caption: Workflow for Boiling Point Determination.

## Density Measurement

Density is an intrinsic property useful for identification and for converting between mass and volume.

Protocol for Density Measurement using a Pycnometer:

- Calibration: Clean and dry a pycnometer of known volume and measure its mass ( $m_1$ ).
- Water Measurement: Fill the pycnometer with deionized water at a specific temperature (e.g., 25°C) and measure its mass ( $m_2$ ). Calculate the exact volume of the pycnometer using the known density of water at that temperature.
- Sample Measurement: Empty, dry the pycnometer, fill it with **Cyclohexylmethyl cyclohexanecarboxylate** at the same temperature, and measure its mass ( $m_3$ ).
- Calculation: The density ( $\rho$ ) is calculated as:  $\rho = (m_3 - m_1) / ((m_2 - m_1) / \rho_{\text{water}})$ .

## Refractive Index Measurement

The refractive index is a unique physical constant for a pure compound, sensitive to temperature and the wavelength of light used. It is a rapid method for assessing purity.

Protocol for Refractive Index Measurement:

- **Instrument Calibration:** Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).
- **Sample Application:** Place a few drops of the sample onto the prism of the refractometer.
- **Measurement:** Close the prism and allow the temperature to stabilize (typically 20°C or 25°C).
- **Reading:** Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index from the scale.
- **Correction:** If the measurement temperature differs from the reference temperature, apply a temperature correction.

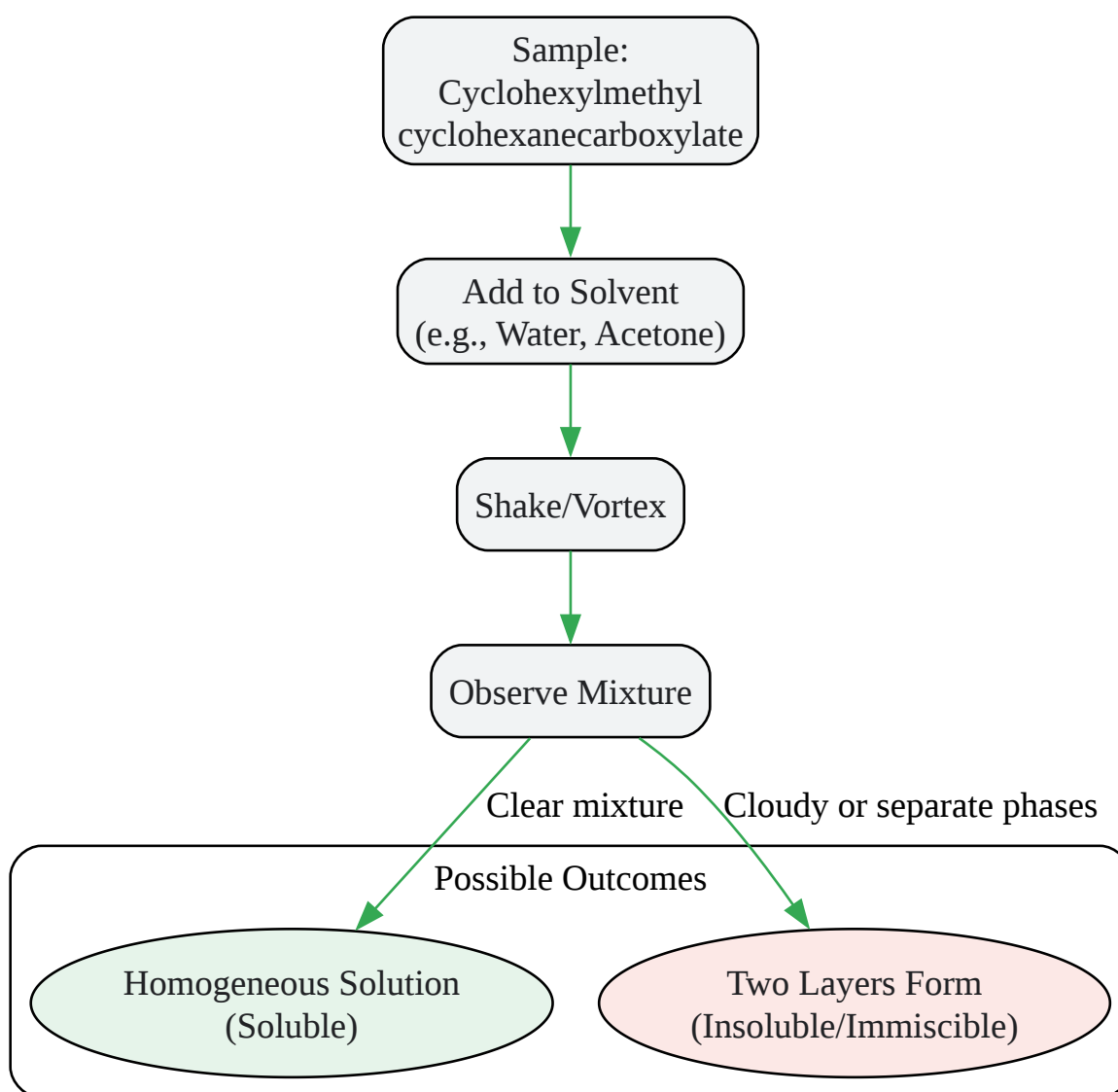
## Solubility Assessment

Understanding solubility is crucial for applications in formulations and reaction chemistry. As an ester with large, nonpolar cyclohexyl groups, **Cyclohexylmethyl cyclohexanecarboxylate** is expected to have low solubility in water but good solubility in organic solvents.<sup>[1][4][6]</sup> The lipophilic nature of its constituent groups facilitates passage across biological membranes, a key consideration in prodrug design.<sup>[1]</sup>

Protocol for Qualitative Solubility Testing:

- **Solvent Selection:** Prepare test tubes with 1 mL of various solvents (e.g., water, ethanol, acetone, hexane).
- **Sample Addition:** Add the ester dropwise (or in small amounts if solid) to each solvent, shaking after each addition.

- Observation: Observe whether the substance dissolves completely. Note the formation of layers for immiscible liquids.[6]
- Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.



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Caption: Logical Flow for Solubility Assessment.

## Spectroscopic and Physicochemical Insights

While not physical properties in the classical sense, spectroscopic characteristics are intrinsically linked to the compound's structure.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of **Cyclohexylmethyl cyclohexanecarboxylate** would be a strong absorption peak around 1735-1750  $\text{cm}^{-1}$ , characteristic of the C=O (carbonyl) stretch of the ester group. Additional peaks corresponding to C-O stretching and C-H stretching of the cyclohexyl rings would also be present.
- UV-Visible Spectroscopy: The ester's carbonyl group allows for a weak  $n \rightarrow \pi^*$  electronic transition.<sup>[1]</sup> This absorption is typically of low intensity and occurs in the UV region, making it less useful for routine characterization compared to IR or NMR spectroscopy.<sup>[1]</sup>

## Conclusion

**Cyclohexylmethyl cyclohexanecarboxylate** is a lipophilic ester whose physical properties are dictated by its dual cyclohexyl ring structure. While comprehensive experimental data is sparse, its molecular weight and computed properties provide a solid foundation for its use in research. The standardized protocols detailed in this guide offer a clear pathway for the empirical determination of its boiling point, density, refractive index, and solubility. This information is indispensable for ensuring purity, designing synthetic routes, and developing formulations for scientific and industrial applications.

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